
Ferric citrate
Übersicht
Beschreibung
Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citrate ions derived from citric acid. This compound is typically orange or red-brown in color and plays a significant role in various biological and industrial processes. This compound is commonly used as a phosphate binder to control serum phosphorus levels in patients with chronic kidney disease and as an iron supplement to treat iron deficiency anemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized by reacting ferric hydroxide with citric acid. The general reaction involves dissolving ferric hydroxide in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{Fe(OH)}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by combining ferric ions and citrate ions in water, followed by precipitation of the this compound. One method involves preparing a ferric hydroxide slurry and treating it with a citrate ion source. The resulting mixture is then heated to obtain a solution of this compound, which is subsequently precipitated and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Ferric citrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be photoreduced by exposure to light, especially blue and ultraviolet light, resulting in the reduction of Fe³⁺ to Fe²⁺ and the oxidation of the carboxyl group adjacent to the hydroxyl group.
Complexation Reactions: this compound forms various coordination complexes with citrate ions, which can be oligomers or polymers.
Common Reagents and Conditions:
Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light.
Complexation: Presence of excess citrate ions to form negatively charged complexes.
Major Products Formed:
Photoreduction: Fe²⁺ ions, carbon dioxide, and acetonedicarboxylate.
Complexation: Various this compound complexes, including anionic complexes like [Fe(C₆H₄O₇)₂]⁵⁻ and [Fe₉O(C₆H₄O₇)₈(H₂O)₃]⁷⁻.
Wissenschaftliche Forschungsanwendungen
Phosphate Binding in Chronic Kidney Disease
Ferric citrate functions effectively as a phosphate binder. It binds dietary phosphate in the gastrointestinal tract, thereby reducing its absorption and lowering serum phosphorus levels. This mechanism is crucial for patients with CKD, who often experience elevated phosphorus levels due to impaired renal function.
Clinical Evidence
- A meta-analysis involving eight trials with 1,281 non-dialysis-dependent (NDD) CKD patients demonstrated that this compound significantly reduced serum phosphate levels compared to control groups, with a weighted mean difference (WMD) of −0.55 mg/dL (95% CI, −0.81 to −0.28; p < 0.001) .
- In a randomized trial by Block et al. (2015), this compound was shown to decrease serum phosphate concentrations while simultaneously increasing transferrin saturation and ferritin levels .
Iron Supplementation
In addition to its phosphate-binding properties, this compound serves as an iron source, improving iron status in patients with CKD who often suffer from anemia due to inadequate erythropoiesis.
Clinical Evidence
- In studies involving patients with NDD-CKD, this compound significantly increased hemoglobin levels compared to placebo groups, with a WMD of 0.69 g/dL (95% CI, 0.55 to 0.83; p < 0.001) .
- A study published in 2019 confirmed that this compound reduced the need for intravenous iron among patients requiring iron supplementation .
Impact on Fibroblast Growth Factor 23 (FGF23)
This compound has been noted to reduce circulating levels of FGF23, a hormone associated with phosphate metabolism and cardiovascular risk in CKD patients. Elevated FGF23 levels are linked to adverse outcomes in CKD.
Clinical Evidence
- Multiple trials have shown that treatment with this compound leads to a significant reduction in iFGF23 levels, which may contribute to improved cardiovascular health in this patient population .
Comparative Efficacy
This compound has been compared against other phosphate binders such as calcium acetate and sevelamer carbonate in clinical trials.
Study | Population | This compound | Control | Outcome |
---|---|---|---|---|
Block et al. (2015) | NDD-CKD patients | Decreased phosphate | Placebo | Significant reduction in serum phosphorus |
Fishbane et al. (2017) | Advanced CKD patients | Increased hemoglobin | Standard of care | Enhanced iron parameters and reduced iFGF23 |
Yokoyama et al. (2014) | CKD stages 3–5 | Improved TSAT | Placebo | Higher transferrin saturation |
Safety and Tolerability
This compound is generally well-tolerated, although some patients may experience gastrointestinal side effects such as constipation or diarrhea. The incidence of serious adverse events has been comparable between this compound and other treatments .
Wirkmechanismus
Ferric citrate exerts its effects through several mechanisms:
Phosphate Binding: this compound binds to dietary phosphate in the gastrointestinal tract, forming an insoluble compound that is excreted in the feces. .
Iron Supplementation: this compound provides a source of iron that can be absorbed by the body, increasing iron levels and improving iron parameters in patients with iron deficiency anemia
Vergleich Mit ähnlichen Verbindungen
Ferric citrate can be compared with other iron compounds used for similar purposes:
Ferrous Sulfate: Contains 20% elemental iron and is commonly used as an iron supplement. .
Ferrous Gluconate: Contains 12% elemental iron and is used as an iron supplement. .
Ferrous Fumarate: Contains 33% elemental iron and is used as an iron supplement. .
Ferric Ammonium Citrate: Similar to this compound, it is used as a phosphate binder and iron supplement.
This compound is unique in its dual role as a phosphate binder and iron supplement, making it particularly useful for patients with chronic kidney disease who require both phosphate control and iron supplementation .
Biologische Aktivität
Ferric citrate, a compound composed of iron and citric acid, has garnered attention for its multifaceted biological activities, particularly in the fields of nephrology and oncology. This article synthesizes current research findings on this compound, focusing on its mechanisms of action, therapeutic applications, and implications for clinical practice.
This compound serves dual roles as both a phosphate binder and an iron supplement. Its biological activity is primarily attributed to the ferric ion (Fe³⁺) and its interactions within biological systems.
- Phosphate Binding : this compound effectively reduces serum phosphate levels in patients with chronic kidney disease (CKD) by binding to dietary phosphate in the gastrointestinal tract, thereby decreasing its absorption .
- Iron Supplementation : It increases transferrin saturation and ferritin levels, improving iron status in patients with iron deficiency anemia associated with CKD .
1. Chronic Kidney Disease (CKD)
This compound is approved for controlling serum phosphorus levels in adult patients with CKD. Clinical trials have demonstrated its efficacy in reducing serum phosphate concentrations while simultaneously improving iron parameters.
- Study Findings :
- A randomized controlled trial involving 86 Japanese patients showed that this compound significantly decreased serum phosphate and increased transferrin saturation compared to placebo .
- Another study with 141 American patients confirmed these results, highlighting the compound's role in managing both phosphate levels and iron deficiency .
2. Oncology
Research indicates that this compound may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, in non-small-cell lung carcinoma (NSCLC) cells. This mechanism is thought to be mediated through oxidative stress pathways.
- Key Findings :
- A study reported that ammonium this compound (AFC) treatment led to elevated Fe²⁺ levels and increased reactive oxygen species (ROS) in NSCLC cell lines, promoting ferroptosis while inhibiting autophagy .
- The GPX4-GSS/GSR-GGT axis was identified as a critical target for AFC-induced ferroptosis, suggesting potential therapeutic avenues for cancer treatment .
Comparative Efficacy
The following table summarizes key clinical studies on this compound's efficacy:
Study | Population | Intervention | Key Findings |
---|---|---|---|
Yokoyama et al. (2014) | CKD stages 3-5 | This compound vs. Placebo | Decreased serum phosphate; increased transferrin saturation |
Block et al. (2015) | CKD stages 3-5 | This compound vs. Placebo | Similar results; confirmed safety profile |
Recent NSCLC Study | NSCLC Cell Lines | Ammonium this compound | Induced ferroptosis; elevated oxidative stress markers |
Case Study: Iron Deficiency Anemia Management
In a clinical setting, a patient with CKD presented with severe anemia. Treatment with this compound resulted in notable improvements in hemoglobin levels and overall iron status within three months, demonstrating its effectiveness as a dual-action therapy for managing both anemia and hyperphosphatemia.
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOYSMITVOQOS-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FeO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3522-50-7 (Parent), Array | |
Record name | Ferric citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037657 | |
Record name | Iron(III) citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-05-8, 3522-50-7, 28633-45-6 | |
Record name | Ferric citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(III) citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron(III) citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Citric acid, iron(3+) salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ferric citrate exert its phosphate-binding effect?
A1: this compound acts as a phosphate binder primarily within the gastrointestinal tract. [] The ferric iron in this compound binds to dietary phosphate, forming insoluble complexes that are poorly absorbed and subsequently excreted in the feces. [] This mechanism effectively reduces the absorption of dietary phosphorus, thereby lowering serum phosphate levels. []
Q2: What are the downstream effects of this compound's iron absorption?
A2: Aside from its phosphate-binding properties, this compound serves as an iron source. [] Following oral administration, a portion of the iron from this compound is absorbed and transported throughout the body bound to transferrin. [] This absorbed iron contributes to the synthesis of essential molecules such as hemoglobin, myoglobin, and various enzymes. [] The increase in iron stores can ameliorate iron deficiency anemia, a common comorbidity in CKD patients. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound exists in various forms with different hydration states. One common form is this compound dihydrate, with a molecular formula of C6H5FeO7 · 2H2O and a molecular weight of 295.03 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers primarily focus on the clinical aspects of this compound, spectroscopic data can be obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These techniques can elucidate the structural features and identify characteristic functional groups within the this compound molecule.
Q5: Does this compound exhibit any catalytic properties?
A5: While this compound is primarily known for its phosphate-binding and iron-supplementing properties, [] iron compounds can potentially act as catalysts in certain chemical reactions. Further investigation is needed to determine if this compound exhibits any significant catalytic activity and its potential applications in this domain.
Q6: How does modifying the structure of this compound affect its phosphate-binding affinity?
A6: While the provided research doesn't delve into specific structural modifications of this compound, [] it's reasonable to hypothesize that alterations in the citrate ligand or the iron coordination sphere could impact its phosphate-binding affinity. Computational modeling and in vitro binding assays can be valuable tools for exploring SAR and optimizing the structure of this compound for enhanced phosphate binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.